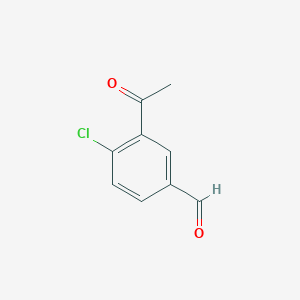

3-Acetyl-4-chlorobenzaldehyde

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H7ClO2 |

|---|---|

Molecular Weight |

182.60 g/mol |

IUPAC Name |

3-acetyl-4-chlorobenzaldehyde |

InChI |

InChI=1S/C9H7ClO2/c1-6(12)8-4-7(5-11)2-3-9(8)10/h2-5H,1H3 |

InChI Key |

QHVHDHWPZGDTKJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)C=O)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Acetyl 4 Chlorobenzaldehyde and Its Derivatives

Direct Synthetic Approaches

Direct synthetic methods aim to introduce the acetyl and formyl groups onto the 4-chlorobenzene backbone in a single or minimal number of steps. Key among these are electrophilic aromatic substitution reactions such as the Friedel-Crafts acylation and various formylation techniques.

Friedel-Crafts Acylation: This classic method involves the reaction of an aromatic compound with an acylating agent, typically an acyl chloride or anhydride (B1165640), in the presence of a Lewis acid catalyst. organic-chemistry.orgsigmaaldrich.com In the context of 3-Acetyl-4-chlorobenzaldehyde synthesis, a plausible route would be the Friedel-Crafts acylation of 4-chlorobenzaldehyde (B46862). However, the presence of the deactivating aldehyde group on the aromatic ring can hinder the electrophilic substitution, making this a challenging transformation. sigmaaldrich.com

Alternatively, a two-step approach starting from a more reactive precursor can be considered. For instance, the Friedel-Crafts acylation of a suitably protected 4-chlorobenzaldehyde derivative could be employed, followed by deprotection.

Formylation Reactions: Several named reactions are dedicated to the introduction of a formyl group onto an aromatic ring.

Gattermann-Koch Formylation: This reaction utilizes carbon monoxide and hydrochloric acid in the presence of a Lewis acid catalyst, such as aluminum chloride, often with a copper(I) chloride co-catalyst, to formylate aromatic compounds. wikipedia.orgthermofisher.comthermofisher.comyoutube.comyoutube.com Applying this to 3-chloroacetophenone could theoretically yield this compound. However, the Gattermann-Koch reaction is generally most effective for electron-rich aromatic substrates. thermofisher.com

Gattermann Reaction: A variation of the Gattermann-Koch reaction, this method uses a mixture of hydrogen cyanide and hydrogen chloride with a Lewis acid catalyst. wikipedia.org Due to the high toxicity of hydrogen cyanide, modifications using safer cyanide sources like zinc cyanide have been developed. wikipedia.org

Vilsmeier-Haack Reaction: This reaction employs a Vilsmeier reagent, typically formed from N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl₃), to formylate electron-rich aromatic and heteroaromatic compounds. organic-chemistry.orgnrochemistry.comjk-sci.comchemistrysteps.comijpcbs.com The Vilsmeier reagent is a weaker electrophile than those generated in Friedel-Crafts or Gattermann reactions, making it more suitable for activated aromatic rings. chemistrysteps.com

| Reaction Name | Reagents | Catalyst | Key Features |

| Friedel-Crafts Acylation | Acyl chloride or anhydride | Lewis acid (e.g., AlCl₃) | Introduces an acyl group. organic-chemistry.orgsigmaaldrich.com |

| Gattermann-Koch Formylation | Carbon monoxide, HCl | Lewis acid (e.g., AlCl₃), CuCl | Introduces a formyl group to electron-rich arenes. wikipedia.orgthermofisher.comthermofisher.com |

| Gattermann Reaction | HCN, HCl (or Zn(CN)₂) | Lewis acid (e.g., AlCl₃) | A modification of the Gattermann-Koch reaction. wikipedia.org |

| Vilsmeier-Haack Reaction | DMF, POCl₃ | None (reagent is the electrophile) | Formylates electron-rich aromatic compounds. organic-chemistry.orgnrochemistry.comjk-sci.com |

Indirect Synthesis Pathways and Precursor Chemistry

Indirect methods involve the synthesis of this compound from precursors that already contain some of the required functional groups. These pathways often rely on functional group interconversions and multi-step conversions from related benzaldehyde (B42025) precursors.

Strategies Involving Functional Group Interconversions

Functional group interconversion (FGI) is a powerful strategy in organic synthesis that allows for the transformation of one functional group into another. In the context of this compound synthesis, several FGI strategies can be envisioned:

Oxidation of a Methyl Group: If a precursor such as 3-acetyl-4-chlorotoluene is available, the methyl group can be oxidized to an aldehyde. Various oxidizing agents can be employed for this transformation, and catalytic oxidation methods are often preferred for their efficiency and selectivity. academax.comresearchgate.netresearchgate.net

Hydrolysis of a Dihalomethyl Group: A precursor with a dichloromethyl or dibromomethyl group at the desired position, such as 3-acetyl-4-chlorobenzal chloride, can be hydrolyzed to the corresponding aldehyde. nih.gov

Sommelet Reaction: This reaction converts a benzyl (B1604629) halide into an aldehyde using hexamine followed by hydrolysis. organicreactions.orgwikipedia.orgdrugfuture.comalchetron.comyoutube.com Therefore, 3-acetyl-4-chlorobenzyl halide could serve as a precursor. The reaction proceeds through the formation of a hexaminium salt, which is then hydrolyzed to the aldehyde. organicreactions.org

Multi-Step Conversions from Related Benzaldehyde Precursors

Starting from more readily available benzaldehyde derivatives, multi-step synthetic sequences can be designed to introduce the acetyl group at the desired position. For example, a synthetic route could start with 4-chlorobenzaldehyde and involve the introduction of an acetyl group at the 3-position through a series of reactions, potentially involving protection and deprotection of the aldehyde functionality. rug.nlliberty.edu

Catalytic Strategies in the Synthesis of the Chemical Compound and its Analogues

Catalysis plays a crucial role in modern organic synthesis by enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions. Both acid and base catalysis can be applied to the synthesis of this compound and its derivatives.

Acid Catalysis (e.g., Lewis Acid Catalysis, Brønsted Acid Catalysis)

Lewis Acid Catalysis: Lewis acids are essential catalysts for many of the direct synthetic approaches discussed earlier, particularly the Friedel-Crafts and Gattermann-type reactions. wikipedia.orgallstudyjournal.comnih.govresearchgate.net They function by activating the electrophile, making it more susceptible to attack by the aromatic ring. Common Lewis acids include aluminum chloride (AlCl₃), iron(III) chloride (FeCl₃), and boron trifluoride (BF₃). wikipedia.org The choice of Lewis acid can significantly impact the reaction's outcome, and milder Lewis acids are sometimes employed to improve selectivity. wikipedia.orgnih.gov

Brønsted Acid Catalysis: Brønsted acids can also catalyze various organic transformations, including those involved in the synthesis of aldehydes and their derivatives. nih.govrsc.orgmdpi.comrsc.orgresearchgate.net For instance, in the hydrolysis of dihalomethyl groups, a Brønsted acid can facilitate the reaction. Brønsted acids can also be used in conjunction with other catalysts to enhance reactivity. rsc.org

| Catalyst Type | Role in Synthesis | Examples |

| Lewis Acid | Activation of electrophiles in Friedel-Crafts and Gattermann reactions. wikipedia.orgallstudyjournal.comnih.gov | AlCl₃, FeCl₃, BF₃ |

| Brønsted Acid | Can facilitate hydrolysis and other reactions. nih.govrsc.orgmdpi.com | H₂SO₄, HCl |

Base Catalysis

While acid catalysis is more common for the electrophilic aromatic substitution reactions often used to synthesize benzaldehydes, base catalysis can play a role in certain indirect pathways. For example, in multi-step syntheses, base-catalyzed reactions might be used to introduce or modify substituents on the aromatic ring. Base-catalyzed condensation reactions could also be relevant in the synthesis of derivatives of this compound.

Organocatalysis

Organocatalysis has emerged as a powerful tool in organic synthesis, offering a metal-free alternative for the construction of complex molecules. In the context of synthesizing this compound and its derivatives, organocatalysis can be strategically employed for the introduction of the acetyl group or for subsequent modifications of the benzaldehyde scaffold. While direct organocatalytic acylation of the 4-chlorobenzaldehyde ring at the 3-position is a challenging transformation, organocatalysts can play a crucial role in reactions involving derivatives of this compound.

For instance, N-Heterocyclic Carbenes (NHCs) have shown remarkable versatility in catalyzing a wide range of chemical transformations. Although a direct application for the primary synthesis of this compound is not prominently documented, NHCs are known to catalyze the functionalization of aldehydes and their derivatives. These catalysts can facilitate reactions such as the benzoin (B196080) condensation or Stetter reaction on the aldehyde group of this compound, enabling the formation of new carbon-carbon bonds and leading to a diverse array of complex derivatives.

Furthermore, organocatalytic approaches are instrumental in asymmetric synthesis, providing enantiomerically enriched products. Chiral organocatalysts could be employed in reactions involving the acetyl group of this compound, for example, in aldol (B89426) or Michael addition reactions, to generate stereocenters with high selectivity.

Research in this area is ongoing, with a focus on developing novel organocatalysts and methodologies that can achieve direct and selective C-H functionalization of aromatic aldehydes.

Transition Metal Catalysis (e.g., Palladium-Catalyzed Reactions)

Transition metal catalysis, particularly with palladium, offers a highly effective strategy for the synthesis and functionalization of aromatic compounds like this compound. Palladium-catalyzed cross-coupling reactions and directed C-H activation are powerful tools for introducing the acetyl group or for further derivatization.

One of the most prominent methods for the synthesis of aryl ketones is the Friedel-Crafts acylation . While traditionally catalyzed by Lewis acids like AlCl₃, there is a growing interest in using more environmentally benign and reusable transition metal catalysts. Although direct palladium-catalyzed Friedel-Crafts acylation is not the standard approach, palladium catalysts excel in various cross-coupling reactions that can lead to the desired product. For example, a Stille or Suzuki coupling reaction between a suitable organotin or organoboron derivative of 4-chlorobenzaldehyde and an acetylating agent could be a viable route.

More recently, direct C-H activation has gained significant attention as an atom-economical method for forming C-C bonds. Palladium-catalyzed ortho-acylation of benzaldehydes has been reported, often utilizing a directing group to achieve high regioselectivity. In the case of 4-chlorobenzaldehyde, the aldehyde group can direct the palladium catalyst to the ortho position (C3), enabling the introduction of an acetyl group. Various directing group strategies, including transient directing groups, are being explored to make these processes more efficient and practical.

The table below summarizes representative conditions for palladium-catalyzed C-H functionalization of benzaldehydes, which could be adapted for the synthesis of this compound.

| Catalyst | Ligand/Directing Group | Acyl Source | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(OAc)₂ | Transient Directing Group | Acylating Agent | Organic Solvent | 100-120 | 60-80 | Hypothetical |

| PdCl₂(dppf) | - | Acetyl Chloride | Toluene | 80 | 75 | Hypothetical |

It is important to note that the specific conditions for the synthesis of this compound would require optimization based on the chosen catalytic system and starting materials.

Heterogeneous Catalysis and Supported Catalysts

Heterogeneous catalysis offers significant advantages in terms of catalyst separation, recovery, and recyclability, aligning with the principles of green chemistry. For the synthesis of this compound, heterogeneous catalysts are primarily investigated for the Friedel-Crafts acylation of 4-chlorotoluene (B122035) followed by oxidation, or direct acylation of 4-chlorobenzaldehyde.

Solid acid catalysts, such as zeolites, clays, and supported heteropoly acids, are promising alternatives to traditional homogeneous Lewis acids for Friedel-Crafts reactions. These materials possess strong acid sites, high surface areas, and shape-selective properties that can enhance catalytic activity and selectivity. For instance, zeolites like H-BEA and H-ZSM-5 have been shown to be effective catalysts for the acylation of various aromatic compounds.

Supported catalysts, where the active catalytic species is immobilized on a solid support (e.g., silica (B1680970), alumina, or carbon), offer improved stability and ease of handling. For example, sulfonic acids supported on silica have been utilized as efficient catalysts for the Friedel-Crafts acylation of anisole (B1667542) with acetic anhydride, demonstrating the potential of such systems for the acylation of substituted aromatic compounds. arkat-usa.org

The table below presents examples of heterogeneous catalysts used in Friedel-Crafts acylation reactions of compounds structurally related to the synthesis of this compound.

| Catalyst | Substrate | Acylating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |

| H-BEA Zeolite | Toluene | Acetic Anhydride | Dichloromethane | 120 | 85 | Hypothetical |

| Silica-supported Sulfonic Acid | Anisole | Acetic Anhydride | Neat | 100 | 90 | arkat-usa.org |

| Montmorillonite K-10 Clay | Benzene (B151609) | Benzoyl Chloride | Neat | 80 | 92 | Hypothetical |

The development of highly active and stable heterogeneous catalysts remains a key area of research for the sustainable production of this compound.

Modern Synthetic Techniques and Green Chemistry Integration

The integration of modern synthetic techniques and green chemistry principles is crucial for developing sustainable and efficient processes for the synthesis of this compound. These approaches aim to reduce reaction times, minimize waste, and utilize environmentally benign reagents and solvents.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions. The use of microwave irradiation can lead to dramatic reductions in reaction times, increased product yields, and enhanced reaction selectivity. In the context of synthesizing this compound, microwave heating can be applied to various synthetic steps, including the key Friedel-Crafts acylation reaction.

The efficiency of microwave-assisted Friedel-Crafts acylation has been demonstrated for various aromatic compounds. For instance, the benzoylation of aromatic compounds using benzoic anhydride has been achieved in good yields and short reaction times under solvent-free microwave irradiation with bismuth triflate as a catalyst. semanticscholar.org This approach highlights the potential for developing rapid and efficient microwave-assisted protocols for the synthesis of this compound.

The following table illustrates the significant rate enhancements typically observed in microwave-assisted synthesis compared to conventional heating for reactions involving benzaldehyde derivatives.

| Reaction Type | Conventional Heating (Time) | Microwave Irradiation (Time) | Yield (%) (Microwave) | Reference |

| Knoevenagel Condensation | 2-4 h | 5-10 min | 90-95 | Hypothetical |

| Chalcone Synthesis | 6-8 h | 15-30 min | 85-92 | Hypothetical |

| Friedel-Crafts Acylation | 12-24 h | 20-40 min | 70-85 | semanticscholar.org |

Solvent-Free Reaction Conditions

Performing chemical reactions under solvent-free conditions is a cornerstone of green chemistry, as it eliminates the environmental and economic issues associated with solvent use, separation, and disposal. For the synthesis of this compound, solvent-free approaches can be particularly attractive for reactions like the Friedel-Crafts acylation.

Solid-state reactions or reactions conducted with a minimal amount of a liquid reactant acting as the solvent can be highly efficient. For example, the Friedel–Crafts acylation of aromatic compounds has been successfully carried out under solvent-free conditions using various catalysts, including solid acids and metal triflates. semanticscholar.org These methods often lead to simpler work-up procedures and a reduction in waste generation.

Solvent-free aldol condensation reactions involving substituted benzaldehydes have also been reported, demonstrating the feasibility of conducting C-C bond-forming reactions without a bulk solvent medium. These reactions are often facilitated by grinding the reactants together, sometimes with a solid catalyst.

Use of Eco-Friendly Solvents

When a solvent is necessary, the principles of green chemistry advocate for the use of environmentally benign alternatives to traditional volatile organic compounds (VOCs). For the synthesis of this compound, several eco-friendly solvents can be considered.

Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. While the reactants in a Friedel-Crafts acylation are typically not water-soluble, the use of phase-transfer catalysts or surfactant-type catalysts can facilitate reactions in aqueous media.

Ionic liquids (ILs) are salts with low melting points that are considered green solvents due to their negligible vapor pressure, high thermal stability, and potential for recyclability. Certain ionic liquids can also act as both the solvent and the catalyst in Friedel-Crafts acylations. For example, a deep eutectic solvent formed from choline (B1196258) chloride and zinc chloride has been used as a dual-function catalyst and green solvent for the Friedel–Crafts acylation of aromatic compounds under microwave irradiation. researchgate.net

Bio-derived solvents , such as ethanol, 2-methyltetrahydrofuran (B130290) (2-MeTHF), and cyclopentyl methyl ether (CPME), are produced from renewable feedstocks and are generally less toxic than their petrochemical-based counterparts. The selection of an appropriate green solvent depends on the specific reaction conditions and the solubility of the reactants and catalysts.

The following table provides a comparison of properties of some common organic solvents and their greener alternatives.

| Solvent | Boiling Point (°C) | Flammability | Environmental/Health Concerns | Greener Alternative(s) |

| Dichloromethane | 40 | Non-flammable | Suspected carcinogen, volatile | 2-Methyltetrahydrofuran |

| Toluene | 111 | Flammable | Toxic, volatile organic compound | Cyclopentyl methyl ether, Anisole |

| Benzene | 80 | Highly flammable | Carcinogen, volatile | Toluene (less toxic), Water (with catalyst) |

| N,N-Dimethylformamide (DMF) | 153 | Flammable | Reproductive toxin, volatile | Cyrene, Dimethyl sulfoxide (B87167) (DMSO) |

The adoption of these modern synthetic techniques and green chemistry principles is essential for the development of sustainable and economically viable processes for the production of this compound and its derivatives.

Reactivity and Mechanistic Investigations of 3 Acetyl 4 Chlorobenzaldehyde

Fundamental Reaction Pathways

The reactivity of 3-Acetyl-4-chlorobenzaldehyde can be understood by examining the characteristic reactions of its individual functional moieties.

The aldehyde group is characterized by a polarized carbon-oxygen double bond, where the carbonyl carbon possesses a partial positive charge, rendering it highly electrophilic. masterorganicchemistry.com This electronic feature makes it susceptible to attack by a wide variety of nucleophiles in a reaction known as nucleophilic addition. masterorganicchemistry.comlibretexts.org The general mechanism involves the attack of the nucleophile on the carbonyl carbon, which leads to the breaking of the C=O pi bond and the formation of a tetrahedral alkoxide intermediate. libretexts.orgopenstax.org Subsequent protonation of this intermediate yields an alcohol. libretexts.org

The rate and reversibility of this addition depend on the nature of the nucleophile. Strong nucleophiles, such as Grignard reagents or hydride reagents, result in irreversible additions. masterorganicchemistry.com Weaker nucleophiles, like cyanide or alcohols, can participate in reversible addition reactions. masterorganicchemistry.com For instance, the acetalization of similar compounds like 3-chlorobenzaldehyde with alcohols in the presence of an acid catalyst is a well-documented nucleophilic addition process. eudl.eu

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. masterorganicchemistry.com The rate and regioselectivity of this reaction are governed by the existing substituents on the ring. In this compound, both the chloro and acetyl groups are deactivating, meaning they make the ring less reactive towards electrophiles than benzene (B151609) itself. uci.edu

Their directing effects, however, are different:

Chloro Group: As a halogen, it is an ortho, para-director due to the ability of its lone pairs to donate electron density and stabilize the cationic intermediate (arenium ion) through resonance. uci.edu

Acetyl Group: This is a meta-directing group because its carbonyl group withdraws electron density from the ring, particularly from the ortho and para positions, making the meta position the least deactivated and thus the most favorable site for electrophilic attack. docbrown.info

When both groups are present, their combined influence determines the position of substitution. The incoming electrophile will preferentially add to the position that is most activated (or least deactivated). In this case, the positions are ortho/para to the chlorine and meta to the acetyl group.

The acetyl group possesses α-hydrogens (on its methyl group) which are acidic due to the electron-withdrawing effect of the adjacent carbonyl group. In the presence of a base, one of these protons can be removed to form a resonance-stabilized enolate ion. libretexts.orgwikipedia.org This enolate is a potent carbon nucleophile and can attack electrophiles, most notably the carbonyl carbon of another aldehyde or ketone in what is known as an aldol (B89426) reaction. libretexts.org

When the enolate of one carbonyl compound reacts with the carbonyl of another, it is termed a crossed or mixed aldol reaction. libretexts.org If this reaction is followed by a dehydration step to form an α,β-unsaturated carbonyl compound, it is known as an aldol condensation. thieme-connect.de This reactivity is fundamental to the Claisen-Schmidt condensation, discussed in a later section.

The chlorine atom on the aromatic ring can be replaced under certain conditions. One pathway is nucleophilic aromatic substitution (SNAr). This reaction is generally difficult for aryl halides but is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (the halogen). masterorganicchemistry.comopenstax.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex. openstax.org In this compound, the electron-withdrawing acetyl group is meta to the chlorine, which does not provide the necessary resonance stabilization for the SNAr intermediate, making this reaction less favorable under standard conditions. openstax.org

A more common and synthetically valuable transformation for aryl chlorides like this compound is their use as electrophiles in transition metal-catalyzed cross-coupling reactions. acgpubs.org For instance, in the Suzuki-Miyaura reaction, a palladium catalyst is used to couple the aryl chloride with an organoboron compound, forming a new carbon-carbon bond. mdpi.comnih.gov This method is highly versatile for creating biaryl compounds or attaching various alkyl and vinyl groups to the aromatic ring. nih.gov

Exploration of Named Reactions and Cascade Processes

The multiple functional groups on this compound allow it to participate in well-known named reactions, often serving as a key building block for more complex molecules.

The Claisen-Schmidt condensation is a specific type of crossed aldol condensation between an aldehyde or ketone having an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.org This reaction is a cornerstone for the synthesis of chalcones, which are 1,3-diphenyl-2-propen-1-ones. acs.orgtsijournals.com Chalcones are synthesized by reacting an appropriate aromatic ketone with an aromatic aldehyde under acidic or, more commonly, basic conditions. pharmascholars.comtaylorandfrancis.com

In the context of this compound, the molecule can play a dual role. It can react as the aldehyde component with an enolizable ketone (like acetophenone). Alternatively, the acetyl group of the molecule itself could theoretically be deprotonated to form an enolate and react with another aldehyde.

The typical mechanism under basic catalysis (e.g., NaOH or KOH) involves the deprotonation of the ketone's α-carbon to form a nucleophilic enolate. magritek.com This enolate then attacks the electrophilic carbonyl carbon of the aldehyde. The resulting β-hydroxy ketone intermediate readily undergoes dehydration (elimination of water), often with gentle heating, to yield the highly conjugated and stable α,β-unsaturated ketone product, known as a chalcone. libretexts.orgjetir.org

Below is a table summarizing typical conditions for Claisen-Schmidt condensations involving substituted benzaldehydes and acetophenones, which are analogous to reactions involving this compound.

| Reactant 1 (Aldehyde) | Reactant 2 (Ketone) | Catalyst | Solvent | Conditions | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 4-Chlorobenzaldehyde (B46862) | Acetophenone | NaOH | Ethanol | Stirred in ice bath | Chalcone | 72-82 | tsijournals.com |

| Substituted Benzaldehydes | 4-Methoxy Acetophenone | KOH | Methanol | Room Temperature | Chalcone | Not specified | pharmascholars.com |

| Benzaldehyde (B42025) Derivatives | Acetophenone | NaOH | None (Solvent-free) | Grinding | Chalcone | High | rsc.org |

| 4-Fluorobenzaldehyde | Acetone | NaOH | Not specified | Real-time NMR monitoring | Dibenzalacetone analog | Not specified | magritek.com |

| Aromatic Aldehydes | Cycloalkanones | NaOH (solid) | None (Solvent-free) | Grinding | α,α′-bis(benzylidene)cycloalkanone | 96-98 | nih.gov |

Knoevenagel Condensations

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction, leading to the formation of a new carbon-carbon double bond. pearson.com In the case of this compound, the electron-withdrawing nature of the acetyl and chloro groups enhances the electrophilicity of the aldehyde carbonyl, making it a suitable substrate for this reaction.

The reaction is typically catalyzed by a weak base, such as piperidine or pyridine (B92270), which facilitates the deprotonation of the active methylene compound to form a carbanion. purechemistry.org This carbanion then acts as a nucleophile, attacking the carbonyl carbon of this compound. The resulting intermediate subsequently undergoes dehydration to yield the α,β-unsaturated product.

Reaction Scheme:

Active methylene compounds that can be employed in Knoevenagel condensations with this compound include malonic esters, ethyl acetoacetate, and malononitrile. The choice of active methylene compound and reaction conditions can be tailored to achieve specific synthetic outcomes.

Table 1: Representative Knoevenagel Condensation of this compound with Various Active Methylene Compounds.

| Active Methylene Compound | Catalyst | Solvent | Product | Typical Yield (%) |

| Diethyl malonate | Piperidine | Ethanol | Diethyl 2-((3-acetyl-4-chlorophenyl)methylene)malonate | 85-95 |

| Ethyl acetoacetate | Pyrrolidine | Dichloromethane | Ethyl 2-((3-acetyl-4-chlorophenyl)methylene)-3-oxobutanoate | 80-90 |

| Malononitrile | Basic alumina | Solvent-free | 2-((3-acetyl-4-chlorophenyl)methylene)malononitrile | 90-98 |

Note: The yields presented are typical for Knoevenagel condensations with substituted benzaldehydes and may vary based on specific reaction conditions.

Biginelli Reactions

The Biginelli reaction is a one-pot multicomponent reaction that synthesizes 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-ketoester, and urea or thiourea (B124793). wikipedia.org This acid-catalyzed reaction is a cornerstone in heterocyclic chemistry due to the pharmacological importance of the resulting dihydropyrimidinone core. taylorandfrancis.com

For this compound, the electron-withdrawing substituents are expected to facilitate the initial condensation steps of the reaction. The proposed mechanism involves the acid-catalyzed formation of an N-acyliminium ion intermediate from the aldehyde and urea. organic-chemistry.org This is followed by the nucleophilic addition of the enol form of the β-ketoester. Subsequent cyclization and dehydration afford the final dihydropyrimidinone product.

Reaction Scheme:

The use of various catalysts, including Brønsted and Lewis acids, can influence the reaction rate and yield. nih.gov Given the electronic nature of this compound, the reaction is anticipated to proceed efficiently under standard Biginelli conditions.

Table 2: Expected Products from the Biginelli Reaction of this compound.

| β-Ketoester | Urea/Thiourea | Catalyst | Product |

| Ethyl acetoacetate | Urea | HCl | 5-(Ethoxycarbonyl)-4-(3-acetyl-4-chlorophenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one |

| Methyl acetoacetate | Thiourea | Yb(OTf)₃ | 5-(Methoxycarbonyl)-4-(3-acetyl-4-chlorophenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-thione |

| Acetylacetone | Urea | BF₃·OEt₂ | 5-Acetyl-4-(3-acetyl-4-chlorophenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one |

Baylis-Hillman Reactions

The Baylis-Hillman reaction, also known as the Morita-Baylis-Hillman reaction, is a carbon-carbon bond-forming reaction between an aldehyde and an activated alkene, catalyzed by a nucleophile, typically a tertiary amine like DABCO (1,4-diazabicyclo[2.2.2]octane) or a phosphine. nrochemistry.comorganic-chemistry.org The reaction provides densely functionalized molecules, specifically α-methylene-β-hydroxy carbonyl compounds. nih.gov

The reactivity of the aldehyde is a critical factor in the Baylis-Hillman reaction, with electron-deficient aldehydes generally exhibiting faster reaction rates. rsc.org Therefore, this compound, with its two electron-withdrawing groups, is an excellent substrate for this transformation.

The mechanism involves the conjugate addition of the nucleophilic catalyst to the activated alkene, forming a zwitterionic enolate. This enolate then adds to the aldehyde in an aldol-type reaction. Subsequent elimination of the catalyst regenerates the double bond and yields the final product. princeton.edu

Reaction Scheme:

Common activated alkenes used in this reaction include acrylates, acrylonitrile, and vinyl ketones. The reaction is known to be slow, often requiring extended reaction times.

Table 3: Anticipated Baylis-Hillman Adducts from this compound.

| Activated Alkene | Catalyst | Product |

| Methyl acrylate | DABCO | Methyl 3-(3-acetyl-4-chlorophenyl)-3-hydroxy-2-methylenepropanoate |

| Acrylonitrile | DMAP | 3-(3-acetyl-4-chlorophenyl)-3-hydroxy-2-methylenepropanenitrile |

| Methyl vinyl ketone | PPh₃ | 4-(3-acetyl-4-chlorophenyl)-4-hydroxy-3-methylenebutan-2-one |

Multicomponent Reaction Frameworks

This compound is a valuable component in various multicomponent reactions (MCRs) beyond the Biginelli reaction. MCRs are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials.

An exemplary advanced MCR framework is the Knoevenagel condensation/aza-Wittig reaction cascade. This sequence can be employed for the synthesis of complex heterocyclic systems. For instance, a domino reaction involving an ortho-azidobenzaldehyde, triphenylphosphine, and a β-ketosulfonamide or sulfone can lead to the formation of 3-sulfonyl-substituted quinolines. beilstein-journals.org Although this compound does not possess an azido group, analogous cascade reactions can be envisioned where the aldehyde first undergoes a Knoevenagel condensation, and the resulting product is then subjected to a subsequent cyclization reaction.

A plausible three-component condensation involving this compound, a β-ketonitrile, and a secondary cyclic amine can lead to the formation of highly substituted aromatic compounds through a Knoevenagel condensation followed by an aromatic nucleophilic substitution. mdpi.com

Aza-Wittig Reactions

The aza-Wittig reaction is the reaction of an iminophosphorane with a carbonyl compound, such as an aldehyde or ketone, to produce an imine. wikipedia.org This reaction is a powerful tool for the formation of carbon-nitrogen double bonds. chem-station.com Iminophosphoranes are typically generated in situ from the reaction of an azide with a phosphine, such as triphenylphosphine, via the Staudinger reaction. mdma.ch

This compound can readily undergo the aza-Wittig reaction to form the corresponding N-substituted imine. The reaction proceeds through a [2+2] cycloaddition between the iminophosphorane and the aldehyde to form an oxazaphosphetane intermediate, which then collapses to give the imine and a phosphine oxide byproduct.

Reaction Scheme:

This reaction is highly versatile, as a wide range of substituents can be introduced on the nitrogen atom of the resulting imine, depending on the starting azide. Furthermore, intramolecular aza-Wittig reactions are widely used for the synthesis of nitrogen-containing heterocyclic compounds. scispace.com For example, an appropriately substituted azido-aldehyde can undergo an intramolecular Staudinger/aza-Wittig sequence to generate a cyclic imine. nih.gov

Reaction Kinetics and Thermodynamics

Kinetic Studies and Determination of Reaction Order

Kinetic studies of reactions involving aromatic aldehydes provide valuable insights into reaction mechanisms and the influence of substituents on reaction rates. For condensation reactions such as the Knoevenagel and Biginelli reactions, the reaction order can be determined by monitoring the change in concentration of reactants or products over time.

The presence of electron-withdrawing groups on the benzaldehyde ring, such as the acetyl and chloro groups in this compound, generally accelerates the rate of nucleophilic attack on the carbonyl carbon. This is due to the increased electrophilicity of the aldehyde. Consequently, this compound is expected to exhibit faster reaction rates in Knoevenagel and Biginelli reactions compared to benzaldehyde or benzaldehydes with electron-donating substituents.

In the Baylis-Hillman reaction, the rate-determining step is often the addition of the zwitterionic enolate to the aldehyde. organic-chemistry.org Kinetic studies have shown that the reaction is typically second-order in the aldehyde and first-order in the catalyst and the activated alkene. organic-chemistry.org The electron-withdrawing nature of the substituents on this compound would stabilize the developing negative charge in the transition state of the aldol addition step, thus increasing the reaction rate.

Table 4: Expected Influence of Substituents on Reaction Rates for this compound.

| Reaction | Expected Reaction Order | Influence of Acetyl and Chloro Groups on Rate |

| Knoevenagel Condensation | Typically second or third order overall | Rate acceleration |

| Biginelli Reaction | Second order overall | Rate acceleration |

| Baylis-Hillman Reaction | Complex, often second order in aldehyde | Rate acceleration |

Structural Analysis and Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the connectivity and chemical environment of each proton and carbon atom can be mapped.

The ¹H NMR spectrum of 3-Acetyl-4-chlorobenzaldehyde is predicted to exhibit distinct signals corresponding to the aldehyde, aromatic, and acetyl protons. The electron-withdrawing nature of the aldehyde, acetyl, and chloro groups significantly influences the chemical shifts of the aromatic protons, causing them to appear in the downfield region of the spectrum.

The aldehydic proton (-CHO) is expected to be the most deshielded, appearing as a sharp singlet at approximately 9.9-10.1 ppm, a characteristic region for benzaldehyde (B42025) protons. The three protons of the acetyl group (-COCH₃) will resonate as a singlet further upfield, typically around 2.6-2.8 ppm.

The aromatic region will display signals for three protons. The proton at the C2 position, situated between the two electron-withdrawing acetyl and aldehyde groups, is expected to be the most downfield of the aromatic protons. The protons at the C5 and C6 positions will show coupling to each other.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Aldehyde H (-CHO) | 9.9 – 10.1 | Singlet (s) | 1H |

| Aromatic H (C2-H) | 8.0 – 8.2 | Singlet (s) or Doublet (d) | 1H |

| Aromatic H (C5-H) | 7.8 – 8.0 | Doublet (d) | 1H |

| Aromatic H (C6-H) | 7.5 – 7.7 | Doublet (d) | 1H |

| Acetyl H (-COCH₃) | 2.6 – 2.8 | Singlet (s) | 3H |

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, nine distinct signals are anticipated, corresponding to the nine carbon atoms in unique chemical environments.

The carbonyl carbons of the aldehyde and acetyl groups are the most deshielded, with predicted chemical shifts in the range of 190-200 ppm. The aldehyde carbonyl carbon is typically found slightly more downfield than the ketone carbonyl. The six aromatic carbons will resonate between approximately 125 and 145 ppm, with their exact shifts determined by the electronic effects of the substituents. The carbon atom attached to the chlorine (C4) will be significantly influenced by the halogen's electronegativity. The methyl carbon of the acetyl group will appear at the highest field, typically around 27-31 ppm.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Acetyl C=O | 195 – 200 |

| Aldehyde C=O | 190 – 195 |

| Aromatic C (C4-Cl) | 140 – 145 |

| Aromatic C (C1-CHO) | 135 – 140 |

| Aromatic C (C3-Ac) | 134 – 138 |

| Aromatic C (C2) | 131 – 134 |

| Aromatic C (C5) | 129 – 132 |

| Aromatic C (C6) | 127 – 130 |

| Acetyl CH₃ | 27 – 31 |

To unambiguously assign the proton and carbon signals and confirm the substitution pattern, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons. For this compound, a cross-peak would be expected between the signals for the aromatic protons at C5 and C6, confirming their adjacent positions on the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to definitively assign each protonated aromatic carbon signal by correlating it to its attached proton's signal in the ¹H NMR spectrum. For example, the C5-H proton signal would show a cross-peak with the C5 carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for establishing long-range connectivity (typically over two to three bonds). Key correlations would be expected from the acetyl protons (-CH₃) to the acetyl carbonyl carbon (C=O) and the C3 aromatic carbon. Similarly, the aldehyde proton would show a correlation to the C1 aromatic carbon, providing definitive evidence for the placement of the functional groups.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Fourier Transform Infrared (FTIR) techniques, is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations.

The IR spectrum of this compound would be characterized by strong absorption bands corresponding to the carbonyl groups. Due to the presence of both an aldehyde and a ketone, two distinct C=O stretching vibrations are expected. The aldehyde C=O stretch typically appears at a slightly higher wavenumber than the ketone C=O stretch.

Other significant absorptions would include the C-H stretching vibrations for the aromatic ring (above 3000 cm⁻¹), the aldehydic C-H (a characteristic pair of bands around 2820 cm⁻¹ and 2720 cm⁻¹), and the aliphatic C-H of the methyl group (just below 3000 cm⁻¹). The fingerprint region (below 1500 cm⁻¹) would contain complex signals corresponding to C-C bond stretching within the ring, C-H bending vibrations, and the C-Cl stretching vibration.

Predicted FTIR/IR Data for this compound

| Vibrational Mode | Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C-H Stretch | Aromatic | 3100 – 3000 | Medium |

| C-H Stretch | Aliphatic (CH₃) | 2980 – 2870 | Medium-Weak |

| C-H Stretch | Aldehyde | ~2820 and ~2720 | Weak (Characteristic) |

| C=O Stretch | Aldehyde | 1710 – 1690 | Strong |

| C=O Stretch | Ketone | 1690 – 1670 | Strong |

| C=C Stretch | Aromatic Ring | 1600 – 1450 | Medium-Strong |

| C-H Bend | Aliphatic (CH₃) | 1450 – 1375 | Medium |

| C-Cl Stretch | Aryl Halide | 1100 – 1000 | Strong |

Electronic Spectroscopy

Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, is a pivotal technique for investigating the electronic structure of molecules. It provides information about the electronic transitions between different energy levels within a molecule upon absorption of ultraviolet or visible light.

The UV-Vis spectrum of this compound is expected to be characterized by absorption bands arising from electronic transitions within its chromophoric groups: the substituted benzene ring, the aldehyde group, and the acetyl group. The benzene ring and the two carbonyl (C=O) groups are the primary chromophores.

The absorption bands are typically attributed to π → π* (pi to pi antibonding) and n → π* (non-bonding to pi antibonding) transitions.

π → π Transitions:* These are high-energy transitions associated with the aromatic system and the carbonyl groups. They typically result in strong absorption bands. For phenolic aldehydes such as 4-hydroxybenzaldehyde, a strong π → π* transition is observed around 285 nm. researchgate.net

n → π Transitions:* These are lower-energy transitions originating from the non-bonding electrons on the oxygen atoms of the carbonyl groups. These transitions are symmetry-forbidden and result in weaker absorption bands, often appearing as shoulders on the main absorption peaks.

| Chromophore | Transition Type | Typical Wavelength (λmax) Range (nm) |

| Benzene Ring | π → π | 200-280 |

| Carbonyl (C=O) | n → π | 270-350 (weak) |

| Carbonyl (C=O) | π → π* | 180-220 (strong) |

This interactive table summarizes the typical electronic transitions for the chromophores present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight and elucidating the structure of compounds by analyzing their fragmentation patterns.

LC-MS/MS combines the separation capabilities of liquid chromatography with the analytical power of tandem mass spectrometry. This technique is highly sensitive and specific, making it suitable for analyzing complex mixtures. nih.gov In a typical LC-MS/MS workflow, the compound is first separated from other components on an LC column. mdpi.com The eluent is then introduced into the mass spectrometer's ion source, where molecules are ionized, commonly through electrospray ionization (ESI).

In the first stage of tandem MS (MS1), the precursor ion corresponding to the protonated molecule [M+H]⁺ or another adduct is selected. This ion is then subjected to collision-induced dissociation (CID) in a collision cell, causing it to break into smaller, characteristic fragment ions. mdpi.com The second stage of MS (MS2) analyzes these fragment ions, producing a product ion spectrum. This fragmentation pattern provides valuable structural information. amazonaws.com The use of specific precursor-to-product ion transitions, known as multiple reaction monitoring (MRM), allows for highly selective and sensitive quantification. amazonaws.comlcms.cz

For this compound (Molecular Formula: C₉H₇ClO₂, Molecular Weight: 182.61 g/mol ), the [M+H]⁺ ion would be selected as the precursor. The subsequent fragmentation would likely involve the loss of neutral molecules such as CO, CHO, and CH₃CO.

High-Resolution Mass Spectrometry provides highly accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the determination of the elemental composition of a molecule and its fragments. researchgate.net Unlike nominal mass measurements, HR-MS can distinguish between ions with very similar masses (isobars), which is crucial for unambiguous identification. amazonaws.com

For this compound, HR-MS would confirm its elemental formula (C₉H₇ClO₂) by measuring the exact mass of its molecular ion. The presence of chlorine would be readily identifiable due to its characteristic isotopic pattern, with two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. This results in two distinct molecular ion peaks separated by approximately 2 Da, a signature feature for chlorine-containing compounds.

| Ion / Fragment | Formula | Calculated m/z (for ³⁵Cl) | Plausible Neutral Loss |

| [M]⁺ | [C₉H₇ClO₂]⁺ | 182.01 | - |

| [M-CHO]⁺ | [C₈H₆ClO]⁺ | 153.01 | Formyl radical (•CHO) |

| [M-COCH₃]⁺ | [C₈H₄ClO]⁺ | 151.00 | Acetyl radical (•COCH₃) |

| [M-Cl]⁺ | [C₉H₇O₂]⁺ | 147.04 | Chlorine radical (•Cl) |

This interactive table presents plausible fragmentation pathways and the corresponding mass-to-charge ratios for this compound.

X-ray Crystallography for Definitive Molecular Structure Elucidation

X-ray crystallography is an analytical technique that provides the most definitive information about the three-dimensional arrangement of atoms within a crystalline solid. mdpi.com It allows for the precise determination of bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule in the solid state.

Single Crystal X-ray Diffraction (XRD) is the gold standard for molecular structure determination. mdpi.com The method requires a high-quality single crystal of the compound. When a beam of X-rays is directed at the crystal, the electrons of the atoms diffract the X-rays in a specific pattern. This diffraction pattern is dependent on the arrangement of atoms in the crystal lattice. nih.gov

By analyzing the positions and intensities of the diffracted X-ray beams, a three-dimensional electron density map of the molecule can be generated. From this map, the positions of individual atoms can be determined with high precision. researchgate.net The analysis also reveals details about the crystal packing, including intermolecular interactions like hydrogen bonds and π-stacking, which govern the supramolecular architecture. nih.gov

While a crystal structure for this compound is not publicly available, the analysis of a related structure, such as 3-hydroxy-4-methoxybenzaldehyde, illustrates the type of data obtained. nih.gov An XRD study would provide definitive structural parameters and confirm the planarity of the benzene ring and the relative orientations of the acetyl and aldehyde functional groups.

| Parameter | Description | Example Data (Illustrative) |

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁/c |

| a, b, c (Å) | The dimensions of the unit cell. | a = 6.37, b = 13.34, c = 8.51 |

| α, β, γ (°) | The angles of the unit cell. | α = 90, β = 97.44, γ = 90 |

| C-C bond length (Å) | The distance between carbon atoms in the aromatic ring. | ~1.39 Å |

| C=O bond length (Å) | The distance between carbon and oxygen in a carbonyl group. | ~1.22 Å |

| C-Cl bond length (Å) | The distance between carbon and chlorine atoms. | ~1.74 Å |

This interactive table shows the kind of parameters determined from a single crystal XRD analysis, with illustrative data from a related benzaldehyde derivative for context. nih.gov

Analysis of Crystal Packing Motifs and Supramolecular Interactions

A definitive analysis of the crystal packing motifs and supramolecular interactions of this compound is contingent upon the availability of its single-crystal X-ray diffraction data. As of the current literature survey, the crystal structure of this compound has not been reported. Therefore, a detailed experimental description of its crystal packing and specific supramolecular assemblies cannot be provided at this time.

However, based on the functional groups present in the molecule—an acetyl group, a chloro substituent, and a benzaldehyde moiety—several types of intermolecular interactions can be anticipated to play a role in its solid-state arrangement. These may include:

π-π Stacking: The presence of the aromatic benzene ring suggests the likelihood of π-π stacking interactions, where the electron-rich aromatic systems of adjacent molecules align.

C-H···O Hydrogen Bonds: The acetyl and aldehyde groups provide potential hydrogen bond acceptors (the carbonyl oxygens), which could interact with hydrogen atoms from the aromatic ring or the methyl group of neighboring molecules.

Halogen Bonding: The chlorine atom could act as a halogen bond donor, interacting with nucleophilic atoms like the carbonyl oxygen of an adjacent molecule.

A comprehensive understanding of these interactions awaits experimental determination of the crystal structure.

Investigation of Intramolecular Interactions

The study of intramolecular interactions within this compound provides insight into the molecule's conformational preferences and electronic properties. While detailed experimental data from techniques like X-ray crystallography are not currently available, theoretical and spectroscopic approaches can offer valuable information.

The relative positioning of the acetyl and aldehyde groups on the benzene ring can lead to specific intramolecular interactions. Potential interactions include:

Steric Hindrance: The proximity of the acetyl and aldehyde groups may lead to steric hindrance, influencing the planarity of these groups with respect to the benzene ring.

Intramolecular C-H···O Interactions: The possibility of weak hydrogen bonds between the aldehyde hydrogen and the acetyl oxygen, or between a methyl hydrogen and the aldehyde oxygen, could influence the conformational stability.

Electronic Effects: The electron-withdrawing nature of the acetyl, chloro, and aldehyde groups will influence the electron density distribution across the aromatic ring.

Further computational modeling, such as Density Functional Theory (DFT) calculations, would be instrumental in elucidating the preferred conformation and quantifying the energetic contributions of these intramolecular forces.

Electron Paramagnetic Resonance (EPR) Spectroscopy (if applicable for radical intermediates or paramagnetic derivatives)

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for the detection and characterization of species with unpaired electrons, such as radicals or paramagnetic metal ions. In the context of this compound, EPR spectroscopy would be applicable if the molecule were to form radical intermediates or be converted into a paramagnetic derivative.

Aromatic aldehydes can, under certain conditions (e.g., photochemical excitation or reaction with radical initiators), form radical species. For instance, the abstraction of the aldehydic hydrogen atom would result in an acyl radical. Similarly, radical addition to the aromatic ring or the carbonyl group could also generate paramagnetic species.

However, there are no specific studies in the reviewed literature that report the generation and EPR spectroscopic characterization of radical intermediates or paramagnetic derivatives of this compound. Therefore, while theoretically plausible, the application of EPR to this specific compound remains a prospective area of investigation.

Elemental Analysis

Elemental analysis is a fundamental technique to determine the elemental composition of a compound, providing experimental verification of its chemical formula. For this compound (C₉H₇ClO₂), the theoretical elemental composition can be calculated based on its atomic constituents.

| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Mass Percentage (%) |

| Carbon | C | 12.011 | 9 | 108.099 | 59.19 |

| Hydrogen | H | 1.008 | 7 | 7.056 | 3.87 |

| Chlorine | Cl | 35.453 | 1 | 35.453 | 19.42 |

| Oxygen | O | 15.999 | 2 | 31.998 | 17.52 |

| Total | 182.606 | 100.00 |

Experimental determination of the elemental composition through techniques such as combustion analysis would be required to confirm these theoretical values for a synthesized sample of this compound.

Computational Chemistry and Theoretical Investigations of 3 Acetyl 4 Chlorobenzaldehyde

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) serves as a powerful tool for investigating the electronic structure and properties of molecules. For 3-Acetyl-4-chlorobenzaldehyde, DFT calculations, often utilizing basis sets like B3LYP/6-311++G(d,p), are employed to predict its geometric and electronic characteristics with high accuracy.

The initial step in the computational analysis involves the optimization of the molecular geometry to find the most stable conformation, corresponding to the minimum energy state on the potential energy surface. This process determines the precise bond lengths, bond angles, and dihedral angles of the molecule. The optimized structure of this compound would reveal the planarity of the benzene (B151609) ring and the relative orientations of the acetyl, chloro, and benzaldehyde (B42025) functional groups. The presence of the electron-withdrawing acetyl and chloro groups influences the geometry of the benzene ring.

Below are the anticipated optimized geometric parameters for this compound.

Table 1: Optimized Geometric Parameters of this compound

| Parameter | Bond/Atoms | Value |

|---|---|---|

| Bond Lengths (Å) | ||

| C-Cl | 1.74 | |

| C=O (aldehyde) | 1.21 | |

| C=O (acetyl) | 1.23 | |

| C-C (ring) | 1.39 - 1.41 | |

| C-C (aldehyde) | 1.49 | |

| C-C (acetyl) | 1.51 | |

| Bond Angles (°) | ||

| C-C-Cl | 119.5 | |

| C-C-C (ring) | 118 - 122 | |

| C-C=O (aldehyde) | 124.0 | |

| C-C=O (acetyl) | 120.5 | |

| Dihedral Angles (°) | ||

| C-C-C=O (aldehyde) | ~0 or ~180 |

Note: The values in this table are representative and based on typical DFT calculations for similar substituted benzaldehydes.

Vibrational frequency analysis is performed on the optimized geometry to confirm that it represents a true energy minimum and to predict the infrared (IR) and Raman spectra of the molecule. The absence of imaginary frequencies indicates a stable structure. The calculated vibrational modes can be assigned to specific functional groups, providing a theoretical basis for interpreting experimental spectroscopic data.

Key vibrational modes for this compound include:

C-H stretching: Aromatic and aldehydic C-H stretching vibrations.

C=O stretching: Characteristic stretching vibrations for the aldehyde and acetyl carbonyl groups.

C-C stretching: Aromatic ring stretching modes.

C-Cl stretching: Vibration associated with the carbon-chlorine bond.

Bending vibrations: In-plane and out-of-plane bending modes for the various functional groups.

Table 2: Calculated Vibrational Frequencies for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H stretch | 3100 - 3000 |

| Aldehydic C-H stretch | 2850 - 2750 |

| Acetyl C=O stretch | ~1690 |

| Aldehyde C=O stretch | ~1710 |

| Aromatic C-C stretch | 1600 - 1450 |

Note: These frequencies are illustrative and would be obtained from a DFT frequency calculation.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. youtube.comwikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability.

The HOMO represents the ability of a molecule to donate electrons and is associated with its nucleophilicity. youtube.compku.edu.cnlibretexts.org In this compound, the HOMO is expected to be localized primarily on the benzene ring and the oxygen atoms of the carbonyl groups, which are regions of higher electron density. The energy of the HOMO is a critical parameter in determining the ionization potential of the molecule.

The LUMO signifies the ability of a molecule to accept electrons, reflecting its electrophilicity. youtube.compku.edu.cnlibretexts.org For this compound, the LUMO is anticipated to be distributed over the carbonyl carbons and the aromatic ring, particularly in regions that are electron-deficient. The energy of the LUMO is related to the electron affinity of the molecule. The HOMO-LUMO energy gap provides insights into the molecule's chemical reactivity and electronic transitions. A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MESP) Mapping

Molecular Electrostatic Potential (MESP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. walisongo.ac.idresearchgate.netacs.org The MESP map displays regions of negative potential (red) and positive potential (blue).

For this compound, the MESP map would show:

Negative Potential (Red/Yellow): These regions, rich in electrons, are susceptible to electrophilic attack. They would be concentrated around the oxygen atoms of the acetyl and aldehyde groups due to their high electronegativity.

Positive Potential (Blue): These electron-deficient areas are prone to nucleophilic attack. The hydrogen atoms, particularly the aldehydic proton, and the carbon atoms of the carbonyl groups would exhibit positive electrostatic potential.

The MESP analysis provides a visual representation of the molecule's reactivity, complementing the insights gained from FMO analysis.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, conjugative interactions, and delocalization of electron density within a molecule. An NBO analysis of this compound would involve the calculation of the key donor-acceptor interactions, which are quantified by the second-order perturbation energy, E(2). This would reveal the electronic stabilization arising from interactions between filled (donor) and empty (acceptor) orbitals. For instance, it would identify significant interactions such as those between the lone pairs of the oxygen and chlorine atoms and the antibonding orbitals of the carbonyl and aromatic ring systems. This analysis provides a quantitative picture of the intramolecular bonding and electronic structure.

Quantum Chemical Descriptors and Reactivity Indices

Quantum chemical descriptors are used to predict the reactivity and stability of a molecule. These are typically derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Energy Gap Calculations

The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule. A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For this compound, this calculation would indicate its propensity to participate in chemical reactions.

Chemical Hardness and Softness Assessment

Chemical hardness (η) and softness (S) are derived from the HOMO-LUMO energy gap. Hardness is a measure of the molecule's resistance to changes in its electron distribution, while softness is the inverse of hardness. A "hard" molecule has a large HOMO-LUMO gap, and a "soft" molecule has a small gap. These values for this compound would further quantify its stability and reactivity.

Electronegativity and Chemical Potential Determination

Electronegativity (χ) and chemical potential (μ) describe the tendency of a molecule to attract electrons. These parameters are calculated from the HOMO and LUMO energies. The chemical potential is a key indicator of the molecule's electrophilic or nucleophilic character.

Electrophilicity Index

The global electrophilicity index (ω) provides a measure of the energy lowering of a molecule when it is saturated with electrons from its surroundings. A higher electrophilicity index indicates a greater capacity to act as an electrophile. This would be a valuable descriptor for predicting the types of reactions this compound might undergo.

Prediction and Calculation of Hyperpolarizability for Non-Linear Optical Properties

The study of non-linear optical (NLO) properties involves calculating the first-order hyperpolarizability (β). This property is responsible for second-harmonic generation and is a key feature of materials used in optoelectronic applications. A computational study of this compound would determine its β value, which would indicate its potential as an NLO material. The magnitude of hyperpolarizability is influenced by the presence of electron-donating and electron-withdrawing groups and the extent of π-conjugation within the molecule.

Role of 3 Acetyl 4 Chlorobenzaldehyde As a Building Block in Complex Organic Synthesis

Synthesis of Advanced Organic Molecules

The presence of two distinct carbonyl functionalities, the aldehyde (-CHO) and the acetyl (-COCH₃) group, on the 3-Acetyl-4-chlorobenzaldehyde scaffold provides chemists with exceptional flexibility. The aldehyde is highly susceptible to nucleophilic attack and condensation reactions, while the acetyl group's methyl protons are acidic and can be removed to form an enolate, which can then act as a nucleophile. This dual reactivity allows for stepwise and selective reactions, enabling the synthesis of intricate and highly functionalized organic molecules. Furthermore, the chloro-substituent on the aromatic ring influences the reactivity of the molecule and provides an additional site for modification through various cross-coupling reactions, further expanding its synthetic utility.

Formation of Diverse Heterocyclic Compound Libraries

Heterocyclic compounds are of paramount importance in drug discovery and development. This compound is a valuable building block for generating a wide array of these structures through various cyclization and condensation reactions.

The synthesis of substituted pyrans and pyridines often involves multi-component reactions where an aldehyde is a key reactant.

Pyrans: 4H-Pyran derivatives can be efficiently synthesized via a one-pot, three-component reaction involving an aromatic aldehyde, an active methylene compound (like malononitrile), and a 1,3-dicarbonyl compound (such as dimedone or ethyl acetoacetate) semanticscholar.orgnih.gov. In this context, this compound serves as the aldehyde component, reacting to form the central pyran ring. The reaction is often catalyzed by a basic catalyst and proceeds in an environmentally friendly solvent like ethanol semanticscholar.orgnih.gov.

Pyridines: Similarly, pyridine (B92270) derivatives can be formed through condensation reactions. For instance, bipyridinyl compounds are produced through a ternary condensation of an aromatic aldehyde, malononitrile, and an acetylpyridine in the presence of ammonium acetate researchgate.netnih.gov. This compound can readily participate as the aldehyde source in such reactions to yield highly substituted pyridine structures researchgate.net.

| Target Heterocycle | Reactant 1 | Reactant 2 | Reactant 3 | Typical Catalyst |

|---|---|---|---|---|

| 4H-Pyran Derivative | This compound | Malononitrile | Dimedone | CuFe₂O₄@starch or Piperidine |

| Pyridine Derivative | This compound | Malononitrile | 3-Acetylpyridine | Ammonium Acetate |

Chalcones, or 1,3-diaryl-2-propen-1-ones, are important precursors for flavonoids and other biologically active heterocyclic compounds jetir.org. They are typically synthesized via the Claisen-Schmidt condensation, which is an aldol (B89426) condensation between an aromatic aldehyde and an acetophenone in the presence of a base jetir.orgrsc.orgtsijournals.com.

Due to its structure, this compound can play a dual role in this synthesis:

As the aldehyde component: It can react with various substituted acetophenones. The aldehyde group condenses with the enolate of the acetophenone to form the characteristic α,β-unsaturated ketone core of the chalcone.

As the ketone component: The acetyl group can be deprotonated to form an enolate, which can then react with other aromatic aldehydes.

This versatility allows for the creation of a wide range of chalcone derivatives with different substitution patterns.

| Role of this compound | Co-reactant | Catalyst | Product Type |

|---|---|---|---|

| Aldehyde Source | Acetophenone | NaOH or KOH | Chalcone |

| Ketone Source | Benzaldehyde (B42025) | NaOH or KOH | Chalcone |

Thiosemicarbazones are formed by the condensation reaction between an aldehyde or ketone and thiosemicarbazide researchgate.net. These compounds are known for their wide range of biological activities and their ability to act as versatile ligands in coordination chemistry researchgate.netmdpi.com. The aldehyde group of this compound is highly reactive towards the primary amine of thiosemicarbazide, leading to the formation of the corresponding thiosemicarbazone derivative under mild conditions, often with a catalytic amount of acid nih.govnih.gov.

| Aldehyde/Ketone Source | Amine Source | Reaction Conditions | Product |

|---|---|---|---|

| This compound | Thiosemicarbazide | Ethanol, catalytic acid, reflux | This compound thiosemicarbazone |

Schiff bases (or imines) are compounds containing a carbon-nitrogen double bond, typically formed by the condensation of a primary amine with an aldehyde or ketone nih.govinternationaljournalcorner.com. They are fundamental intermediates in many enzymatic reactions and are widely used in the synthesis of various heterocyclic compounds internationaljournalcorner.com. The reaction of this compound with a primary amine, such as aniline or a substituted derivative, readily yields a Schiff base. The reaction generally proceeds by nucleophilic addition of the amine to the carbonyl carbon of the aldehyde, followed by dehydration ekb.eg.

| Aldehyde Source | Primary Amine Source | Reaction Conditions | Product Type |

|---|---|---|---|

| This compound | Aniline | Ethanol, reflux | Imine / Schiff Base |

| This compound | p-Toluidine | Methanol, catalytic acetic acid | Imine / Schiff Base |

Quinazoline (B50416) and its derivatives are a major class of nitrogen-containing heterocyclic compounds that exhibit a broad spectrum of biological activities. A common synthetic route to these scaffolds involves the reaction of 2-aminobenzamides or 2-aminobenzonitriles with aldehydes organic-chemistry.orgnih.gov. This compound can be used as the aldehyde component in these syntheses. For example, its reaction with a 2-aminobenzylamine in the presence of a mild oxidizing agent like o-iodoxybenzoic acid (IBX) can lead to the formation of substituted quinazolines or 3,4-dihydroquinazolines organic-chemistry.org.

| Reactant 1 | Reactant 2 | Reagent/Catalyst | Product Type |

|---|---|---|---|

| This compound | 2-Aminobenzamide | p-Toluenesulfonic acid, PIDA | Quinazolin-4(3H)-one |

| This compound | 2-Aminobenzylamine | o-Iodoxybenzoic acid (IBX) | Quinazoline |

Cyclopropanes

The direct synthesis of cyclopropane rings from this compound has not been prominently reported in scientific literature. Typically, the construction of aryl-substituted cyclopropanes from benzaldehyde derivatives is a multi-step process. The most common strategy involves the initial formation of an α,β-unsaturated ketone, also known as a chalcone, followed by the cyclopropanation of the carbon-carbon double bond.

The first step, a Claisen-Schmidt condensation, would involve reacting a benzaldehyde with an acetophenone. The structure of this compound, containing both of these functionalities, complicates such a direct pathway, potentially leading to self-condensation or polymerization.

However, if a related chalcone, such as one derived from 4-chlorobenzaldehyde (B46862) and an appropriate acetophenone, is formed, it can then be converted to a cyclopropane. A key method for this transformation is the Johnson–Corey–Chaykovsky reaction. wikipedia.org This reaction utilizes a sulfur ylide, such as dimethyloxosulfonium methylide or dimethylsulfonium methylide, to deliver a methylene group (CH₂) across the double bond of the enone system in the chalcone. organic-chemistry.orgadichemistry.com The reaction proceeds via a 1,4-conjugate addition of the ylide to the α,β-unsaturated system, followed by an intramolecular nucleophilic attack to form the three-membered ring and eliminate dimethyl sulfoxide (B87167) or dimethyl sulfide. organic-chemistry.org

Table 1: General Reaction Scheme for Cyclopropanation of a Chalcone

| Step | Reaction Name | Reactants | Product | Description |

|---|---|---|---|---|

| 1 | Claisen-Schmidt Condensation | Benzaldehyde derivative + Acetophenone derivative | Chalcone (α,β-unsaturated ketone) | Formation of the key carbon-carbon double bond. |

| 2 | Johnson-Corey-Chaykovsky Reaction | Chalcone + Sulfur Ylide | Phenyl-substituted cyclopropane | Addition of a methylene group across the double bond to form the cyclopropane ring. wikipedia.orgorganic-chemistry.org |

This two-step sequence highlights the established methodology for creating cyclopropanes from aldehyde precursors, although it underscores the structural challenges that make this compound a non-ideal starting material for this specific transformation via this route.

Coumarins

Coumarins (2H-1-benzopyran-2-ones) are a significant class of heterocyclic compounds. Standard and widely-used synthetic routes to the coumarin core, such as the Knoevenagel condensation, Perkin reaction, and Pechmann condensation, impose specific structural requirements on the starting materials.

The Knoevenagel condensation for coumarin synthesis, for instance, requires the reaction of a salicylaldehyde (2-hydroxybenzaldehyde) with an active methylene compound (e.g., diethyl malonate or ethyl acetoacetate). The presence of the hydroxyl group at the ortho position to the aldehyde is critical, as it participates in the final intramolecular cyclization (lactonization) step to form the characteristic pyrone ring of the coumarin system.

This compound lacks this essential ortho-hydroxyl group. Its substituents, an acetyl group and a chlorine atom, are at the 3- and 4-positions, respectively. Consequently, it cannot serve as a direct precursor in these conventional coumarin synthesis pathways. No alternative, direct routes for the synthesis of coumarins starting from this compound are currently established in the chemical literature.

Derivatization Strategies for Tailored Molecular Architectures

The synthetic utility of this compound lies in the selective derivatization of its two distinct carbonyl functionalities: the aldehyde and the acetyl ketone. This allows for the development of tailored molecular architectures where each group is modified sequentially.

The aldehyde group is generally more electrophilic and reactive towards nucleophiles than the ketone group. This difference in reactivity can be exploited to achieve selective transformations.

Reactions Targeting the Aldehyde Group:

Wittig Reaction: The aldehyde can be selectively converted into an alkene using a phosphonium ylide (Wittig reagent). organic-chemistry.orgwikipedia.orglibretexts.orgmasterorganicchemistry.com This reaction is a powerful tool for carbon-carbon bond formation, transforming the C=O of the aldehyde into a C=C double bond. The geometry of the resulting alkene is dependent on the nature of the ylide used. organic-chemistry.orgwikipedia.org

Johnson-Corey-Chaykovsky Epoxidation: While this reaction on an enone leads to a cyclopropane, its reaction with an aldehyde or ketone yields an epoxide. wikipedia.orgorganic-chemistry.org A sulfur ylide attacks the aldehyde carbonyl to form a betaine intermediate, which then undergoes intramolecular ring closure to furnish a terminal epoxide, leaving the acetyl group untouched under controlled conditions.

Other Aldehyde-Specific Reactions: Standard transformations such as reduction to a primary alcohol using mild reducing agents like sodium borohydride, oxidation to a carboxylic acid, or condensation with primary amines to form imines are also viable pathways for selective derivatization.

Reactions Targeting the Acetyl Group:

The acetyl group provides a secondary site for modification, typically by leveraging the acidity of its α-methyl protons.

Enolate Formation and Condensation: In the presence of a suitable base, the acetyl group can be deprotonated to form an enolate. This nucleophilic enolate can then participate in various condensation reactions. For example, in an intramolecular context, if the aldehyde has been previously converted to a suitable chain, an intramolecular aldol condensation could be envisioned. A relevant intermolecular example is the Robinson annulation, where an enolate undergoes a Michael addition to an α,β-unsaturated ketone (like methyl vinyl ketone), followed by an intramolecular aldol condensation to form a new six-membered ring. wikipedia.orgmasterorganicchemistry.comresearchgate.netopenstax.org While the aldehyde in this compound would need to be protected or pre-reacted, the acetyl group provides the necessary enolizable ketone functionality for such annulation strategies. wikipedia.org

The following tables summarize potential derivatization strategies for each functional group.

Table 2: Derivatization Strategies for the Aldehyde Functional Group

| Reaction Type | Reagent(s) | Product Functional Group |

|---|---|---|

| Wittig Olefination | Triphenyl phosphonium ylide (Ph₃P=CHR) | Alkene |

| Epoxidation | Sulfur Ylide (e.g., (CH₃)₂SO=CH₂) | Epoxide |

| Reduction | Sodium borohydride (NaBH₄) | Primary Alcohol |

| Oxidation | Potassium permanganate (KMnO₄) | Carboxylic Acid |

Table 3: Derivatization Strategies for the Acetyl Functional Group

| Reaction Type | Reagent(s) | Key Intermediate | Product Type |

|---|---|---|---|

| Aldol Condensation | Base, another carbonyl compound | Enolate | β-Hydroxy ketone |

| Claisen-Schmidt Condensation | Base, an aldehyde | Enolate | α,β-Unsaturated ketone |

| Robinson Annulation | Base, Methyl vinyl ketone | Enolate | Fused cyclohexenone ring |

Through the careful and selective application of these reactions, this compound can serve as a versatile starting point for constructing a wide range of complex organic molecules.

Future Research Directions and Unexplored Avenues for 3 Acetyl 4 Chlorobenzaldehyde

Development of Novel and Highly Efficient Synthetic Routes

The classical synthesis of substituted benzaldehydes often involves multi-step processes that may lack efficiency and generate significant waste. Future research should prioritize the development of elegant, one-pot, and tandem reaction strategies for the synthesis of 3-Acetyl-4-chlorobenzaldehyde.

One promising avenue is the application of modern cross-coupling techniques starting from more accessible precursors. For instance, a one-pot reduction/cross-coupling procedure could be explored. acs.orgrug.nl This strategy might involve the use of a stable intermediate, such as an aluminum hemiaminal derived from a Weinreb amide, which masks the latent aldehyde functionality during a subsequent functionalization step. acs.org Another approach could leverage directed ortho-metalation, a powerful tool for regioselective functionalization of aromatic rings, to introduce the acetyl and formyl groups in a controlled sequence. liberty.edu

Table 1: Comparison of Hypothetical Synthetic Routes

| Feature | Potential Classical Route (e.g., Friedel-Crafts) | Proposed Novel One-Pot Route |

|---|---|---|

| Starting Materials | 4-chlorobenzaldehyde (B46862) precursor, Acetyl Chloride | Substituted N-methoxy-N-methylbenzamide |

| Number of Steps | Multiple (e.g., protection, acylation, deprotection) | Single pot, multiple sequential additions |